molecular formula C9H20Cl3N2O3P B1218480 Defosfamide CAS No. 3733-81-1

Defosfamide

Cat. No.: B1218480
CAS No.: 3733-81-1
M. Wt: 341.6 g/mol
InChI Key: FQWNGSKQHPNIQG-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Defosfamide: can undergo several reactions, including , , and .

    • Common reagents include chloroethylating agents and phosphorodiamidic acids .
    • Major products formed from these reactions are derivatives of phosphorodiamidic acids .
  • Scientific Research Applications

      Chemistry: Researchers study its reactivity and use it as a model compound for related reactions.

      Biology: Investigations explore its effects on cellular processes and potential toxicity.

      Medicine: It has been evaluated as an antineoplastic agent in clinical trials.

      Industry: Its industrial applications may include chemical synthesis or as a precursor for other compounds.

  • Mechanism of Action

      Defosfamide: exerts its effects by interfering with DNA and RNA synthesis.

    • It targets cancer cells, disrupting their growth and division.
    • The exact molecular pathways involved are still under investigation.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    3733-81-1

    Molecular Formula

    C9H20Cl3N2O3P

    Molecular Weight

    341.6 g/mol

    IUPAC Name

    3-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]propan-1-ol

    InChI

    InChI=1S/C9H20Cl3N2O3P/c10-2-6-14(7-3-11)18(16,17-9-4-12)13-5-1-8-15/h15H,1-9H2,(H,13,16)

    InChI Key

    FQWNGSKQHPNIQG-UHFFFAOYSA-N

    SMILES

    C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO

    Canonical SMILES

    C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO

    3733-81-1

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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